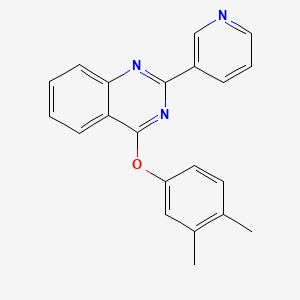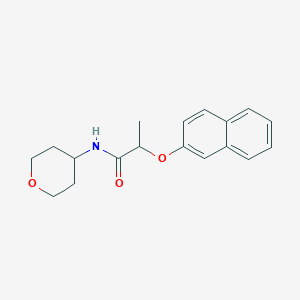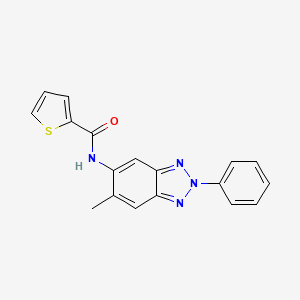![molecular formula C19H17ClN2O2 B5528169 3-chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5528169.png)
3-chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione involves multistep organic reactions, often starting with readily available aryl methyl ketones. For instance, a synthesis approach involves the preparation of pyrrolidine-2,4-diones from α-amino acid esters through a series of reactions including condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation (Jones et al., 1990). Another relevant method is the use of palladium-catalyzed Suzuki coupling reactions to incorporate the pyrrolo[3,4-c]pyrrole-1,4-dione unit into polymers, demonstrating the compound's utility in creating materials with unique optical and electrochemical properties (Zhang & Tieke, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this family often features a core pyrrolo[3,4-c]pyrrole-1,4-dione structure with various substituents influencing its properties. Crystallographic studies reveal that these molecules can form supramolecular structures through weak hydrogen bonding, significantly affecting their physical properties and reactivity (Low et al., 2002).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and coupling reactions. The presence of both electron-rich and electron-deficient sites within the molecule allows for selective functionalization, which is crucial for synthesizing derivatives with desired properties (Tsupak et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility and fluorescence, are significantly influenced by the substituents attached to the core pyrrolo[3,4-c]pyrrole-1,4-dione structure. For example, polymers containing this unit exhibit strong fluorescence and high quantum yields, making them potential candidates for applications in optoelectronics and sensing (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, are dictated by the molecular structure of the compound. The presence of both electron-withdrawing and electron-donating groups within the molecule allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives with varied functional groups (Jones et al., 1990).
properties
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(2-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-8-6-10-15(13(11)3)22-18(23)16(20)17(19(22)24)21-14-9-5-4-7-12(14)2/h4-10,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDZJJNTPPKBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,5s)-3,7-dimethyl-10-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane](/img/structure/B5528096.png)
![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5528106.png)
![2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5528126.png)
![4-(2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5528129.png)
![4-tert-butyl-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5528139.png)



![9-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528156.png)
![N-(3-methyl-4-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide](/img/structure/B5528163.png)
![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5528173.png)


![1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5528197.png)